7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Overview
Description
7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that belongs to the class of pyridoquinolines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions One common method starts with the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate then undergoes cyclization with a pyridine derivative under acidic conditions to form the pyridoquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness
7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is unique due to the presence of both the hydroxy and methoxyphenyl groups, which may contribute to its distinct biological activity and chemical reactivity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-26-15-10-3-2-9-14(15)21-19(24)16-18(23)13-8-4-6-12-7-5-11-22(17(12)13)20(16)25/h2-4,6,8-10,23H,5,7,11H2,1H3,(H,21,24) |
InChI Key |
TZQBHBISDGJWEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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